Journal Name:JACS Au
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JACS Au ( IF 0 ) Pub Date: 2022-08-12 , DOI:
10.1080/15685551.2022.2111857
ABSTRACTSesamin, a significant lignin compound isolated from sesame (Sesamum indicum Linn), is well known for its antioxidant, anti-inflammatory, and tissue growth promotion properties. Bioabsorbable poly(ε-caprolactone) (PCL) is also a well-known polymer applied to various fields of medicine as biomaterials. The main objective of this research was to produce a prototype material from PCL and sesamin by electrospinning technique for bone tissue engineering applications. Dichloromethane and dimethylformamide (7:3) mixture was used as the solvent system for fabrication of PCL nanofiber with different loads of sesamin concentrations (1–6 wt%). The crystallinity levels decreasing and the entrapment efficiency increasing (86.87%–93.97%) were observed while sesamin concentrations were increased. The infrared spectra of electrospun mats confirmed that sesamin corporated into fibrous networks. The sesamin-loaded PCL nanofibrous membranes showed a significant release of sesamin in the range of 1.28–8.16 μg/mL within 10 weeks. The release data were fitted to zero order, first order, Higuchi and Korsmeyer-Peppas models to evaluate sesamin-releasing mechanisms and kinetics. The releasing kinetics of sesamin followed the Fickian diffusion mechanism of Korsmeyer-Peppas (R2 = 0.99). In vitro experiments with an osteosarcoma cell line (MG-63) revealed cell attachment, biocompatibility, and promotion of bone marker expression, the alkaline phosphatase (ALP) activity were studied. The electrospun PCL nanofiber loaded with sesamin had the potential as a scaffold for sesamin delivery to bone cells and applications in biomedicine.
JACS Au ( IF 0 ) Pub Date: 2022-06-09 , DOI:
10.1080/15685551.2022.2086396
ABSTRACTA fresh Cu(II) coordination polymer, i.e., [Cu3(Hmbdc)2(mbdc)2(dmphen)2]n (1, H2mbdc = isophthalic acid, dmphen = 4,7-dimethyl-1,10-phenanthroline), has been generated with the hydrothermal reactions between Cu salts and the mixed ligands of 4,7-dimethyl-1,10-phenanthroline and isophthalic acid. Moreover, the catalytic activity of 1 was evaluated via degrading the Congo red with a method of Fenton with an excellent degradation efficiency of 95.8% at 100 min. Next, the application value of compound on stroke was assessed, and the related mechanisms were explored at the same time. First of all, the tumor necrosis factor-α and recombinant rat IL-1β content released into the plasma were determined with enzyme-linked immunosorbent assay detection kit. Besides, the activation of the HMGB1/TLR4 signaling pathway activation in cerebral vascular endothelial cells was also determined with real-time reverse transcription–polymerase chain reaction assay.
JACS Au ( IF 0 ) Pub Date: 2023-04-26 , DOI:
10.1080/15685551.2023.2205741
ABSTRACTβ-cyclodextrin butenate was synthesized by using N, N’-Carbonyldiimidazole (CDI) activating reagent and 4-Dimethylaminopyridine (DMAP) as catalyst. The best preparation condition of β-CD butenate was described as below: reaction temperature was 25°C, concentration of 2-butenoic acid was 450 mmol/L, concentration of DMAP was 12.5 mmol/L and reaction time was 20 minutes and at this condition the yield of β-CD butenate was 0.83 mmol/g. According to the results of FT-IR spectrum, NMR spectroscopy and HPLC-QTof-mass spectrum of β-CD butenate, there were four types β-CD butenate synthesized, which were β-CD-2-butenoic acid monoester, β-CD-2-butenoic acid diester, β-CD-2-butenoic acid triester and β-CD-2-butenoic acid tetraester, respectively.
JACS Au ( IF 0 ) Pub Date: 2023-04-11 , DOI:
10.1080/15685551.2023.2199506
ABSTRACTThe synthesis of glycopolymers by copolymerising an allyl glucosamine (AG) monomer with co-monomers methyl methacrylate (MMA), acrylonitrile (AN) and 2-hydroxyethyl methacrylate (HEMA) was investigated via free-radical polymerisation of 2,2-azobisisobutyronitrile (AIBN) in dimethylformamide (DMF). Three new copolymers, poly(AG-co-MMA), poly(AG-co-AN) and poly(AG-co-HEMA), were obtained. The chemical structures of the glycopolymers were analysed using 1H-NMR, 13C-NMR and FTIR. The thermal properties and degradation kinetics of the three glycopolymers were examined by thermogravimetric (TG) analysis at different heating rates. The effects of different co-monomers on the copolymerisation yield, thermal properties and biological activities of the resulting glycopolymers were investigated. The activation energies of the decomposition stages were calculated using the Flynn–Wall–Ozawa (FWO) and Kissinger methods. Furthermore, the biological activity of AG monomers and glycopolymers was studied and compared to chitosan. Poly(AG-co-HEMA) had the most significant effect on MCF-7 cell viability, and all glycopolymers have a low toxic effect profile on MCF-7 cell lines.
JACS Au ( IF 0 ) Pub Date: 2022-03-23 , DOI:
10.1080/15685551.2022.2054118
ABSTRACTDue to the unique properties such as nontoxicity, biodegradability, availability from renewable resources, and cost-effectiveness, polysaccharides play a very important part in the science and technology field. The various chemically modified derivatives of these offer a wide range of high value-added in both food and non-food industries. Among the chemical modification, etherified polysaccharide is one of the most widespread derivatives by introducing an ether group which is commonly stable in both acidic and alkaline conditions. Hydroxyalkylation, alkylation, carboxymethylation, cationization, and cyanoethylation are some of the modifications commonly employed to prepare polysaccharides ethers derivatives. There also has been a growing tendency for creating new types of modification by combining the different means of chemical techniques. The correct determination of degree of substitution (DS)/molar substitution (MS) is crucially important. The objective of this article is to summarize developments in synthetic etherified polysaccharides, involving analytical methods for determination of MS/DS, measurement processes, and the associated mechanisms.
JACS Au ( IF 0 ) Pub Date: 2022-02-25 , DOI:
10.1080/15685551.2022.2041785
ABSTRACTTwo new Ag(I) coordination polymers, namely [Ag(bpp)]·0.5 n(1,5-NDSA)·n(H2O) (1) and [Ag2(bpp)2]n·n(2,7-NDSA)·2 n(H2O)·n(CH3CN) (2) (Na2(1,5-NDSA) = sodium 1,5-naphthalenedisulfonate dibasic, Na2(2,7-NDSA) = sodium 1,5-naphthalenedisulfonate dibasic, bpp is 1,3-bis(4-pyridyl)propane), were generated via the solution evaporation method under room temperature. Moreover, the solids of these two compounds display strong luminescence emission at RT. And the application values of the compounds against the glioblastoma treatment were determined, and the corresponding mechanism was simultaneously tested. The analysis of CCK-8 was first implemented and the glioblastoma viability was measured. The real-time RT-PCR was next performed, and the signaling pathway activation of VEGF in glioblastoma cells was tested after treating by the above compound.
JACS Au ( IF 0 ) Pub Date: 2021-09-28 , DOI:
10.1080/15685551.2021.1984007
ABSTRACTNatural collagen has good biocompatibility and ability to promote tissue regeneration and repair, but the poor mechanical properties and intolerance of degradation of natural collagen limit its applications in the biomedical field. In this research, we synthesized a skin wound repair hydrogel with good biological activity, high strength and excellent water absorption properties. Inspired by the theory of wet healing, dopamine was introduced into the side chain of the water-absorbing polymer polyglutamic acid to synthesize a cross-linking agent (PGAD) with both water absorption and cell adhesion ablities, and then it was introduced into collagen/polyvinyl alcohol (PVA-COL) system to form a double network hydrogel. Scanning electron microscope observation of the morphological characteristics of the hydrogel showed that after the introduction of PGAD, the hydrogel formed an obvious pore structure, and the swelling rate showed that the introduction of PGAD significantly improved the water absorption rate of the hydrogel.In addition, PVA-COL-PGAD hydrogel has good mechanical properties and water absorption behavior.In vitro experimental results revealed that the hydrogel has good biocompatibility. In vivo wound healing experiments showed that hydrogel can promote wound healing process.These results indicated that our hydrogel has great potential as a medical wound dressing.
JACS Au ( IF 0 ) Pub Date: 2022-09-19 , DOI:
10.1080/15685551.2022.2126092
ABSTRACTWell-defined functional poly(p-phenyl styrenesulfonate) and poly(p-phenyl styrene-sulfonate-co-styrene) were successfully synthesized by the atom transfer radical polymerization (ATRP) using CuBr/bpy(PMDETA) catalyst and 1-phenylethyl bromide (1-PEBr) as an ATRP initiator in diphenyl ether (DPE) or dimethyl formamide (DMF). In both homo- and copolymers, the CuBr/PMDETA catalytic system in DPE or DME showed higher yield than CuBr/bpy and the polydispersity index (PDI) of polymer was low. Using PMDETA or bpy as a ligand in DMF, the high yield with high PDI was obtained than in DPE. We found that the CuBr/PMDETA catalyzed ATRP of p-phenyl styrenesulfonate and copolymerization with styrene comonomer in DPE proceeded in a controlled manner. The polymers containing sulfonic acid were obtained by the chemical deprotection of protecting group, followed by acidification. The molecular structure, molecular weights and thermal properties of the copolymers were determined by nuclear magnetic resonance (1H NMR) spectroscopy, Fourier transform infrared (FT-IR) spectroscopy, size exclusion chromatography (SEC), differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively.
JACS Au ( IF 0 ) Pub Date: 2022-05-06 , DOI:
10.1080/15685551.2022.2072697
ABSTRACTThe improvement of the crystallization of poly(lactic acid) (PLA) is one of the key areas to allow PLA to perform better at higher temperature and load bearing. Due to its slow crystallization rate, either organic or inorganic nucleating agents (NAs) can be used to improve the crystallization rate of PLA. In the case of organic NAs, aromatic sulfonate salt and bisamide compounds are promising ones because they can control better clarity. The aim of this work was to study the crystallization behavior of PLA using as-synthesized dimethyl 5-sulfoisophthalate sodium salt (SSIPA) as a nucleating agent in comparison with the commercial sulfonate salt (LAK-301). Two grades of PLA (PLA L105 and PLA 3251D) were used in this study. PLA samples were prepared by internal mixer and compression molding. All samples were investigated by DSC and POM. The results from DSC showed that after introducing the nucleating agents into PLA, the crystallinity in all samples was improved. The highest crystallinity at 57.48% was obtained from PLA L105/SSIPA1.0. Isothermal crystallization kinetics showed the improvement in overall crystallization rate of PLA with nucleating agents. The lowest half time crystallization obtained was 1.19 min for PLA L105/SSIPA1.0 at 135 °C. The results from POM indicated the substantial increase of the nucleus density and smaller spherulite size upon adding nucleating agents.
JACS Au ( IF 0 ) Pub Date: 2021-10-13 , DOI:
10.1080/15685551.2021.1989151
ABSTRACTThis work describes the use of the breath figure (BF) method for the fabrication of photoactive porous polymer films and the characterization of their responsive to photo stimulus. The films incorporate self-assembled photoactive polymers and ZnS nanoparticles (NPs). The effect of both components on the optical and morphological properties of the films were analyzed. Films with a hexagonally ordered pattern were obtained. The photoactive polymer was prepared by grafting the photochromic component 1-(2-hydroxyethyl)-3,3-dimethylindoline-6-nitrobenzopyran (SP) to polystyrene-block-polymethacrylic acid (PS-b-PMMA). ZnS NPs were incorporated into the polymer solution, and the films were prepared using spin-coating on glass substrates before subjecting them to the BF method. The hollow footprints were obtained before introducing the ZnS NPs in order to maintain the necessary conditions for hexagonal film growth. Accordingly, the SEM micrographs of the films prepared in the presence of ZnS NPs displayed a loss in the pore arrangement as a consequence of the interaction between SP moiety and NPs. The light-emitting properties of films were characterized by blue and violet colors when exposed to UV light under fluorescence. Progress in the field of breath-figure formation and its application, such as exemplified in this work, leads to functional structures with suitable applications in chemistry and materials science. It is expected that such microstructured polymeric films will have interesting applications in photonic and optoelectronic devices.
Supplementary Information
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